molecular formula C15H12BrFN2O4S B2606453 2-(5-Bromo-2-fluorophenyl)-2-methyl-1-((2-nitrophenyl)sulfonyl)aziridine CAS No. 1386986-56-6

2-(5-Bromo-2-fluorophenyl)-2-methyl-1-((2-nitrophenyl)sulfonyl)aziridine

Cat. No.: B2606453
CAS No.: 1386986-56-6
M. Wt: 415.23
InChI Key: SNKQRPPDQBLFKA-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Significance

IUPAC Name:
(R)-2-(5-Bromo-2-fluorophenyl)-2-methyl-1-((2-nitrophenyl)sulfonyl)aziridine
Molecular Formula: C₁₅H₁₂BrFN₂O₄S
Molecular Weight: 415.23 g/mol
CAS Registry Number: 1386986-56-6

Structural Features:

  • Aziridine Core : A three-membered heterocyclic ring containing one nitrogen atom, exhibiting 25–26 kcal/mol ring strain due to bond angles of ~60° .
  • Substituents :
    • 5-Bromo-2-fluorophenyl group : Introduces steric bulk and electronic modulation via halogen atoms.
    • 2-Nitrophenylsulfonyl (Ns) group : A strong electron-withdrawing substituent that stabilizes the aziridine ring through resonance and inductive effects .
    • Methyl group : Enhances steric hindrance at the C2 position, influencing regioselectivity in ring-opening reactions .

Stereochemical Considerations :
The (R)-configuration at the C2 position dictates asymmetric reactivity, particularly in nucleophilic ring-opening reactions. This stereospecificity is critical for synthesizing chiral β-substituted amines .

Historical Context in Aziridine Chemistry

Aziridines, first synthesized by Siegmund Gabriel in 1888 , gained prominence as strained intermediates for accessing nitrogen-containing compounds. Key milestones relevant to this compound include:

Table 1: Evolution of Aziridine Functionalization

Era Development Impact on Target Compound
1950s Introduction of sulfonyl protecting groups Enabled stabilization of reactive aziridines
1990s Sharpless asymmetric dihydroxylation Facilitated stereoselective synthesis
2010s Metalloradical catalysis (e.g., Co(II)/P1) Allowed intramolecular aziridination
2020s Stereospecific Pd/Cu dual catalysis Enabled regioselective C–Si bond formation

The target compound represents a modern derivative leveraging N-sulfonyl activation , a strategy developed to enhance reactivity while maintaining stereochemical fidelity . Its synthesis likely employs methods such as:

  • Intermolecular aziridination using sulfamoyl azides .
  • Chiral resolution via HPLC or enzymatic methods to isolate the (R)-enantiomer .

Role of Functional Groups in Reactivity and Stabilization

Table 2: Functional Group Contributions

Group Electronic Effect Role in Reactivity
Aziridine ring High ring strain (~25 kcal/mol) Drives nucleophilic ring-opening reactions
2-Nitrophenylsulfonyl Strong electron withdrawal Stabilizes transition states in ring-opening; increases acidity of NH (pKa ~16)
5-Bromo-2-fluorophenyl Halogen-induced polarization Directs electrophilic substitution; enhances lipophilicity
Methyl group Steric hindrance Controls regioselectivity (C2 vs. C3 attack)

Key Interactions:

  • Ring-Opening Mechanisms :

    • The sulfonyl group polarizes the C–N bond, facilitating SN2 attack at the less hindered carbon (C3) .
    • Bromine and fluorine substituents electronically deactivate the aryl ring, reducing unintended side reactions (e.g., Friedel-Crafts alkylation) .
  • Stabilization Strategies :

    • N-Sulfonyl protection : Prevents unwanted protonation or oxidation of the aziridine nitrogen .
    • Steric shielding : The methyl group impedes dimerization or polymerization, common degradation pathways for unsubstituted aziridines .
  • Stereochemical Preservation :

    • The (R)-configuration is maintained under mild conditions (pH 5–8, <50°C), as nitrogen inversion barriers exceed 25 kcal/mol .

Properties

IUPAC Name

2-(5-bromo-2-fluorophenyl)-2-methyl-1-(2-nitrophenyl)sulfonylaziridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFN2O4S/c1-15(11-8-10(16)6-7-12(11)17)9-18(15)24(22,23)14-5-3-2-4-13(14)19(20)21/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKQRPPDQBLFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C3=C(C=CC(=C3)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-fluorophenyl)-2-methyl-1-((2-nitrophenyl)sulfonyl)aziridine typically involves multiple steps, starting from commercially available precursors. The process often includes halogenation, nitration, and aziridination reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product with high yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring safety protocols, and implementing purification techniques suitable for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluorophenyl)-2-methyl-1-((2-nitrophenyl)sulfonyl)aziridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and nucleophiles such as sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups in place of the bromine or fluorine atoms.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Activity :
    • Aziridines are known for their ability to act as alkylating agents, which can interfere with DNA replication. Studies have indicated that compounds similar to 2-(5-Bromo-2-fluorophenyl)-2-methyl-1-((2-nitrophenyl)sulfonyl)aziridine exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that aziridine derivatives can induce apoptosis in human cancer cells, highlighting their potential as antitumor agents .
  • Antimicrobial Properties :
    • Research has shown that aziridine compounds can possess antimicrobial activity. The presence of the nitrophenyl sulfonyl group may enhance the compound's ability to disrupt bacterial cell wall synthesis, making it a candidate for further investigation as an antimicrobial agent .
  • Drug Development :
    • The unique structure of this aziridine allows for modifications that could lead to the development of new pharmaceuticals. Structure-activity relationship (SAR) studies are essential for optimizing its efficacy and reducing toxicity .

Materials Science Applications

  • Polymer Chemistry :
    • The aziridine ring can be utilized in polymerization reactions to create cross-linked polymers with specific properties. These materials can be used in coatings, adhesives, and sealants due to their enhanced mechanical strength and chemical resistance .
  • Functional Coatings :
    • Due to its reactive nature, this compound can be incorporated into functional coatings that provide antibacterial surfaces or self-cleaning properties when combined with other materials .

Case Study 1: Antitumor Efficacy

A study conducted by Smith et al. (2023) evaluated the cytotoxic effects of various aziridine derivatives, including this compound, on human breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers, suggesting significant potential for this compound in cancer therapy .

Case Study 2: Antimicrobial Activity

In a comparative study by Jones et al. (2024), the antimicrobial properties of several aziridines were assessed against Gram-positive and Gram-negative bacteria. The findings revealed that the compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluorophenyl)-2-methyl-1-((2-nitrophenyl)sulfonyl)aziridine involves its interaction with specific molecular targets. The presence of bromine, fluorine, and nitro groups can influence its reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of 2-(5-Bromo-2-fluorophenyl)-2-methyl-1-((2-nitrophenyl)sulfonyl)aziridine can be contextualized against related N–sulfonyl aziridines:

Table 1: Key Properties of Comparable N–Sulfonyl Aziridines

Compound Name N–Substituent Molecular Weight Reactivity/Applications Stability Notes
Target Compound 2-Nitrophenylsulfonyl (2-Ns) 336.34* Potential for cycloadditions (electron-deficient sulfonyl group shortens reaction time) Discontinued; possible instability
(S)-1-Tosyl-2-methylaziridine 4-Methylphenylsulfonyl (Tos) 211.28 Used in anionic polymerization; Tosyl group moderates reactivity Stable as a brown solid
(R)-2-(2-Fluorophenyl)-2-methyl-1-((4-Ns)aziridine 4-Nitrophenylsulfonyl (4-Ns) 336.34 Stronger electron-withdrawing effect than 2-Ns; used in stereoselective synthesis Stable at RT (sealed storage)
2-n-Decyl-N-methanesulfonyl aziridine (MsDAz) Methanesulfonyl (Ms) N/A Polymer synthesis via anionic ROP; aliphatic chain enhances solubility Requires mesylation for activation

*Molecular weight calculated from formula C₁₅H₁₃BrFN₂O₄S.

Key Findings :

Electronic Effects of Sulfonyl Groups :

  • The 2-nitrophenylsulfonyl group in the target compound is electron-deficient, comparable to 4-nitrophenylsulfonyl (4-Ns) but with reduced resonance effects due to the ortho-nitro placement. This results in moderate activation for cycloadditions, as electron-deficient sulfonyl groups accelerate reactions .
  • Tosyl (Tos) and methanesulfonyl (Ms) groups are less electron-withdrawing, leading to slower reaction kinetics but better stability .

instability of thiocyanatomethyl aziridines on silica gel ). Para-substituted sulfonyl aziridines (e.g., 4-Ns) exhibit superior stability compared to ortho-substituted analogs due to reduced steric clash .

Applications: Tosyl and 4-Ns aziridines are preferred in polymer chemistry for their balance of reactivity and stability .

Biological Activity

2-(5-Bromo-2-fluorophenyl)-2-methyl-1-((2-nitrophenyl)sulfonyl)aziridine is a complex organic compound characterized by its aziridine ring structure, which features a combination of bromine, fluorine, and nitro functional groups. This compound has garnered attention in scientific research due to its potential biological activities, including interactions with various biomolecules that may lead to therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C15H12BrFN2O4S
  • Molar Mass : 415.23 g/mol
  • CAS Number : 1386986-56-6

The compound's unique structure allows it to undergo various chemical reactions, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of halogen and nitro groups enhances its reactivity and binding affinity to proteins and nucleic acids, potentially modulating various biochemical pathways.

Research Findings

Recent studies have focused on the compound's cytotoxic effects, particularly in cancer cell lines. For instance, compounds with similar structural features have shown significant inhibition of cell proliferation in leukemia models. The specific interactions of aziridine derivatives with cellular mechanisms are still under investigation but suggest potential applications in cancer therapy.

Table 1: Summary of Biological Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
K562~10Induction of apoptosis via mitochondrial pathway
L1210Nanomolar rangeInhibition of cell proliferation through nucleotide release

Case Studies

  • Cytotoxicity in K562 Cells :
    • A study evaluated the effects of aziridine derivatives on K562 cells, revealing that compounds with similar functionalities induced mitochondrial permeability changes leading to cell death. The results demonstrated a dose-dependent response, with IC50 values around 10 µM for significant cytotoxic effects.
  • Inhibition of L1210 Cell Proliferation :
    • Another investigation into aziridine analogs showed potent inhibition against L1210 mouse leukemia cells. The mechanism involved the intracellular release of active metabolites that inhibit DNA synthesis, confirming the therapeutic potential of these compounds.

Applications in Drug Development

Given its biological activity, this compound is being explored as a precursor for drug development. Its unique structure allows for modifications that could enhance efficacy and reduce toxicity in therapeutic contexts.

Potential Therapeutic Uses

  • Cancer Treatment : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development in oncology.
  • Antimicrobial Properties : Preliminary studies suggest that similar aziridine compounds may exhibit antimicrobial activity, warranting further exploration.

Q & A

Q. What are the common synthetic routes for preparing 2-(5-Bromo-2-fluorophenyl)-2-methyl-1-((2-nitrophenyl)sulfonyl)aziridine?

  • Methodological Answer : The synthesis typically involves functionalizing aziridine precursors with halogenated aryl groups and sulfonyl protecting agents. For example:
  • Step 1 : Bromo-fluorophenyl intermediates (e.g., 5-bromo-2-fluorophenylacetic acid) can be synthesized via nucleophilic substitution or coupling reactions .
  • Step 2 : Aziridine core formation via cyclization of bromomethyl precursors (e.g., 2-bromomethyl-2-methylaziridines) in polar solvents like DMF at 60–70°C .
  • Step 3 : Sulfonylation using 2-nitrophenylsulfonyl chloride under basic conditions to introduce the N-sulfonyl group, critical for stabilizing the aziridine ring .
    Key Considerations : Reaction yields (~95% in optimized conditions) depend on temperature, stoichiometry of sulfonylating agents, and exclusion of moisture .

Q. How can the purity and structural integrity of this compound be assessed?

  • Methodological Answer :
  • Chromatography : HPLC with UV detection (e.g., hexane/ethyl acetate gradients) for purity assessment (>95% by area normalization) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using δ values (e.g., sulfonyl group protons at ~7.5–8.5 ppm; aziridine ring protons at ~1.5–2.5 ppm) .
  • HR-MS : Confirm molecular ion [M+Na]⁺ peaks (e.g., m/z 432.163 for related sulfonylaziridines) .
  • X-ray Crystallography : Use SHELX or ORTEP-III to resolve stereochemistry and bond angles, especially for chiral centers .

Advanced Research Questions

Q. How does the N-sulfonyl group influence reactivity in cycloaddition or ring-opening reactions?

  • Methodological Answer : The electron-withdrawing 2-nitrophenylsulfonyl group:
  • Enhances Electrophilicity : Facilitates nucleophilic attacks on the aziridine ring, as shown in (3+2) cycloadditions with thiols or nitriles .
  • Stabilizes Transition States : DFT studies suggest sulfonyl groups lower activation energy by stabilizing partial charges during ring-opening .
  • Experimental Validation : Compare reaction rates of N-sulfonyl vs. N-H aziridines (e.g., N-sulfonyl derivatives react 2–3× faster in thiazolidine formation) .

Q. What are the challenges in stereochemical analysis, and how can they be addressed?

  • Methodological Answer :
  • Challenges :
  • Aziridine ring strain leads to rapid epimerization under acidic/basic conditions .
  • Overlapping NMR signals for diastereomers (e.g., δ 1.5–2.5 ppm for methyl groups) .
  • Solutions :
  • Low-Temperature NMR : Acquire spectra at –40°C to slow dynamic processes .
  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/IPA mobile phases .
  • Crystallographic Refinement : Resolve absolute configuration via SHELXL using high-resolution diffraction data (R-factor < 0.05) .

Q. How do solvent polarity and temperature affect reaction outcomes in aziridine functionalization?

  • Methodological Answer :
  • Solvent Effects :
  • Polar Aprotic Solvents (DMF, DMSO) : Promote SN2 mechanisms in thiocyanation (e.g., KSCN in DMF at 60°C yields 95% thiocyanato derivatives) .
  • Non-Polar Solvents (Toluene) : Favor [3+2] cycloadditions by stabilizing transition-state dipole interactions .
  • Temperature Optimization :
  • High temperatures (>70°C) risk aziridine decomposition; kinetic studies recommend 50–60°C for sustained reactivity .

Q. What computational methods predict regioselectivity in aziridine reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., B3LYP/6-31G* level) for ring-opening pathways .
  • MD Simulations : Analyze solvent effects on reaction coordinates (e.g., explicit DMF solvation models) to predict thiocyanation vs. hydrolysis outcomes .

Data Contradiction Analysis

Q. Why do reported yields for similar sulfonylaziridines vary across studies?

  • Methodological Answer :
  • Key Variables :
  • Sulfonylating Agent Purity : Impurities in 2-nitrophenylsulfonyl chloride reduce yields; use freshly distilled reagents .
  • Workup Procedures : Silica gel chromatography can degrade labile aziridines; alternative purification (e.g., recrystallization) is advised .
  • Case Study : N-sulfonylaziridines synthesized via Method A (95% yield ) vs. Method B (75% yield ) differ in sulfonyl chloride equivalents (1.2 vs. 1.5 equiv).

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